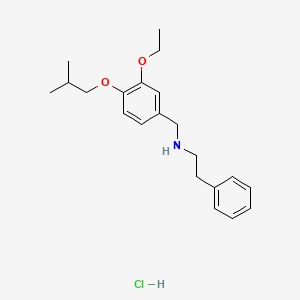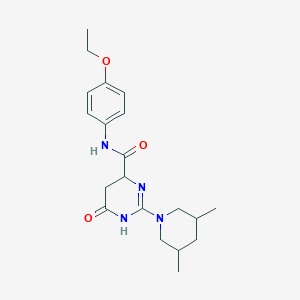![molecular formula C17H11NO3 B4226101 [(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetonitrile](/img/structure/B4226101.png)
[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetonitrile
Descripción general
Descripción
[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. The compound is a derivative of coumarin, a natural compound found in many plants and used in the production of perfumes, flavorings, and pharmaceuticals. In
Aplicaciones Científicas De Investigación
[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetonitrile has been studied for its potential applications in various scientific fields. In medicine, the compound has shown promising results as an anti-inflammatory, antioxidant, and anticancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. In addition, the compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
In agriculture, [(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetonitrile has been studied for its potential as a natural pesticide and insecticide. It has been found to have insecticidal activity against various pests, including mosquitoes, flies, and aphids. The compound has also been shown to have antifungal activity against plant pathogens, such as Botrytis cinerea and Fusarium oxysporum.
In environmental science, [(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetonitrile has been studied for its potential as a fluorescent probe for the detection of heavy metal ions in water. The compound has been found to selectively bind to certain metal ions, such as mercury and lead, and emit fluorescence, which can be detected using a fluorescence spectrophotometer.
Mecanismo De Acción
The mechanism of action of [(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer development. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
Biochemical and Physiological Effects:
[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetonitrile has been found to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that the compound can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. These effects can help protect cells from oxidative stress and damage.
In animal models, [(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetonitrile has been found to have anti-inflammatory effects and reduce the severity of inflammatory diseases, such as arthritis and colitis. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetonitrile has several advantages for lab experiments, including its easy synthesis, low cost, and potential applications in various scientific fields. However, the compound also has some limitations, such as its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand the mechanism of action and potential side effects of the compound.
Direcciones Futuras
There are many future directions for the study of [(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetonitrile. In medicine, the compound could be further studied for its potential as a cancer therapy and neuroprotective agent. In agriculture, it could be developed as a natural pesticide and insecticide for sustainable farming practices. In environmental science, it could be further studied for its potential as a fluorescent probe for the detection of heavy metal ions in water. In addition, more research is needed to fully understand the mechanism of action and potential side effects of the compound, as well as its potential applications in other scientific fields.
Propiedades
IUPAC Name |
2-(4-oxo-2-phenylchromen-6-yl)oxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c18-8-9-20-13-6-7-16-14(10-13)15(19)11-17(21-16)12-4-2-1-3-5-12/h1-7,10-11H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXSZPOZKKRVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]propanoate](/img/structure/B4226019.png)

![ethyl 4-({[(4-allyl-5-{2-[(4-fluorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4226036.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B4226038.png)
amino]benzoyl}amino)terephthalate](/img/structure/B4226043.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B4226061.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4226063.png)
![2-{[5-mercapto-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone](/img/structure/B4226069.png)


![N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]-2-phenylethanamine hydrochloride](/img/structure/B4226084.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4226087.png)
![4-tert-butyl-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B4226122.png)